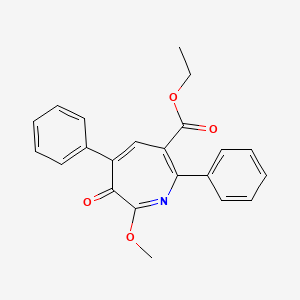
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate is a synthetic organic compound with a molecular formula of C22H19NO4. It belongs to the class of azepine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine derivatives with ethyl acetoacetate in the presence of a base can lead to the formation of the azepine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or phenyl lithium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate
- Ethyl 2-methoxy-3-oxo-4,7-diphenyl-2H-azepine-6-carboxylate
Uniqueness
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C22H19NO4
- Molecular Weight : 361.39 g/mol
- Density : 1.15 g/cm³
- Boiling Point : 530.5°C at 760 mmHg
- LogP : 3.96
These properties suggest a relatively stable compound with potential lipophilicity, which may influence its bioavailability and interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies indicate that compounds in the azepine family exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Research has shown that derivatives of azepines can possess antimicrobial activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that azepine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data
A summary of biological activities reported for this compound is presented in Table 1.
Case Studies
-
Antimicrobial Efficacy :
In a study evaluating the antimicrobial efficacy of various azepine derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.4 to 1.6 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin . -
Oxidative Stress Reduction :
A study focused on the antioxidant capabilities of azepines demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential role in neuroprotective strategies .
Properties
CAS No. |
67171-71-5 |
|---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 7-methoxy-6-oxo-2,5-diphenylazepine-3-carboxylate |
InChI |
InChI=1S/C22H19NO4/c1-3-27-22(25)18-14-17(15-10-6-4-7-11-15)20(24)21(26-2)23-19(18)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
ZJNQQIGXBZGHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=O)C(=C1)C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















